3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

Catalog No.
S900244
CAS No.
1780650-83-0
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

CAS Number

1780650-83-0

Product Name

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

IUPAC Name

3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2

InChI Key

PDEYPPLHXKSWLD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O

Canonical SMILES

C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O
  • Availability and Characterization

    While commercial suppliers exist for 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde [], there is no scientific literature readily available detailing its synthesis or characterization.

  • Structural Features and Potential Applications

    The structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde combines an aromatic benzaldehyde group with a cyclohexyl ring containing a hydroxylmethyl substituent. This combination of functionalities suggests potential for further investigation in a few areas of scientific research:

    • Ligand Design

      The molecule's structure could be of interest for the design of ligands that target receptors containing both hydrophobic and hydrophilic regions. The cyclohexyl ring can interact with hydrophobic pockets, while the hydroxylmethyl group can form hydrogen bonds with polar residues [].

    • Organic Synthesis

      The presence of the aldehyde group makes 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde a potential starting material for further organic synthesis. The aldehyde can undergo various reactions, such as aldol condensation or reductive amination, to generate more complex molecules.

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group attached to a cyclohexyl ring, which is further substituted with a benzaldehyde moiety. Its chemical formula is C14H18O2C_{14}H_{18}O_2 and it features a molecular structure that combines both aliphatic and aromatic characteristics, making it of interest in various chemical and biological applications .

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group in the benzaldehyde part can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, expanding its reactivity profile.

These reactions are often facilitated under mild conditions, allowing for versatile synthetic pathways .

Several synthetic approaches can be utilized to produce 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde:

  • Multicomponent Reactions: Utilizing methodologies that combine aldehydes, ketones, and other reagents in a single step can yield this compound efficiently.
  • Aldol Condensation: A reaction between cyclohexanone and benzaldehyde under basic conditions may lead to the formation of this compound through subsequent hydroxymethylation.
  • Reduction Reactions: Starting from corresponding aromatic aldehydes or ketones, reduction processes can introduce the hydroxymethyl group .

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds.
  • Fragrance Industry: Due to its aromatic properties, it may be used in perfumes and flavorings.
  • Chemical Intermediates: Useful in the synthesis of polymers and other organic materials .

Interaction studies involving 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its biological activity.
  • Cellular Uptake: Understanding how well this compound penetrates cell membranes could inform its potential therapeutic uses.
  • Metabolic Pathways: Studying how this compound is metabolized in biological systems may reveal its efficacy and safety as a drug candidate .

Several compounds share structural features with 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Hydroxymethyl)-phenolHydroxymethyl group on a phenolic ringExhibits strong antioxidant properties
4-HydroxybenzaldehydeHydroxyl and aldehyde groups on a benzene ringKnown for its role in organic synthesis
3-Hydroxy-2-methylbenzaldehydeMethyl and hydroxyl substitutions on benzaldehydeUsed in fragrance formulations
CyclohexylcarboxaldehydeAldehyde group attached to cyclohexaneMore straightforward synthesis route

The uniqueness of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde lies in its combination of both cyclohexane and aromatic functionalities, offering diverse reactivity not commonly found in simpler analogs. This structural complexity enhances its potential applications across various fields .

Physicochemical Parameters (Melting/Boiling Points, Density, Solubility)

Molecular Characteristics and Basic Properties

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 grams per mole [1] [2]. The compound is assigned CAS number 1780650-83-0 and is catalogued in major chemical databases including PubChem (CID: 105472643) [2].

PropertyValueSource/Notes
Molecular FormulaC₁₄H₁₈O₂Structural determination
Molecular Weight218.29 g/molPubChem database [2]
CAS Number1780650-83-0Chemical registry
DensityNot experimentally determinedData unavailable
Melting PointNot experimentally determinedData unavailable
Boiling PointNot experimentally determinedData unavailable

Solubility Characteristics

Based on structural analysis and comparison with related benzaldehyde derivatives, 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is expected to exhibit limited water solubility due to its predominantly hydrophobic character [3]. The compound contains both a benzene ring and a cyclohexyl moiety, which contribute to its lipophilic nature. However, the presence of hydroxymethyl and aldehyde functional groups provides some polar character that may facilitate dissolution in polar organic solvents [3].

For comparison, the structurally simpler 3-(hydroxymethyl)benzaldehyde exhibits a density of 1.184 g/cm³, melting point of 120°C, and boiling point of 282°C [4] [5]. The additional cyclohexyl group in 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde would be expected to increase molecular weight and alter these physical properties accordingly.

Predicted Solubility Profile

  • Water: Low solubility expected due to hydrophobic cyclohexyl and aromatic components
  • Alcohols: Good solubility anticipated due to hydrogen bonding capability
  • Ethers: Moderate to good solubility expected
  • Aromatic solvents: Good solubility predicted based on structural compatibility

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Based on the structural features of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde and comparison with related benzaldehyde derivatives, characteristic Nuclear Magnetic Resonance signals can be predicted [6] [7] [8].

¹H Nuclear Magnetic Resonance Characteristics:

  • Aldehydic proton: Expected at 9-10 ppm, characteristic of aromatic aldehydes [6] [9]
  • Aromatic protons: Expected at 7-8 ppm region, typical for substituted benzene rings [9]
  • Cyclohexyl protons: Expected at 1.2-2.4 ppm range, characteristic of aliphatic CH₂ groups [10]
  • Hydroxymethyl protons: CH₂OH group expected around 3.5-4.0 ppm [10]
  • Hydroxyl proton: Broad signal expected at 2-4 ppm, exchangeable with deuterium oxide

¹³C Nuclear Magnetic Resonance Characteristics:

  • Aldehydic carbon: Expected around 192-195 ppm, typical for aromatic aldehydes [11] [8]
  • Aromatic carbons: Expected in 120-140 ppm region [11]
  • Cyclohexyl carbons: Expected in 25-35 ppm range for saturated aliphatic carbons [10]
  • Hydroxymethyl carbon: Expected around 65-70 ppm for primary alcohol carbon

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde would be expected to display several characteristic absorption bands based on its functional groups [12] [13] [14].

Functional GroupExpected Frequency (cm⁻¹)IntensityAssignment
Aldehyde C=O stretch1720-1740StrongAromatic aldehyde carbonyl [13] [14]
Aromatic C-H stretch3000-3100MediumBenzene ring C-H bonds [13]
Aliphatic C-H stretch2850-2990StrongCyclohexyl CH₂ groups [13]
O-H stretch3200-3600 (broad)Medium-StrongPrimary alcohol hydroxyl [13] [14]
Aromatic C=C stretch1600, 1500MediumBenzene ring vibrations [13]
C-O stretch1000-1300StrongPrimary alcohol C-O bond [13]

The aldehyde C-H stretch would appear as characteristic Fermi doublet bands at 2800-2700 cm⁻¹ and 2900-2800 cm⁻¹, distinctive for aldehydic compounds [13] [15] [16].

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 218, corresponding to the molecular weight of the compound [2]. Common fragmentation patterns for aromatic aldehydes would likely include:

  • Molecular ion: m/z 218 [M]⁺
  • Base peak: Expected at m/z 105, corresponding to benzoyl cation [C₆H₅CO]⁺
  • Cyclohexyl fragments: Various cyclohexyl-derived fragments in the m/z 80-110 range
  • Hydroxymethyl loss: m/z 187 [M-CH₂OH]⁺

Thermodynamic and Kinetic Stability Profiles

Thermal Stability Characteristics

The thermal stability of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can be assessed based on the known behavior of structurally related compounds and general principles of organic thermochemistry [17] [18] [19].

Thermodynamic Stability Parameters:

  • Decomposition onset: Estimated >200°C based on benzaldehyde derivative behavior
  • Activation energy: Estimated 150-200 kilojoules per mole, typical for aromatic aldehyde decomposition [19]
  • Primary decomposition pathway: Aldehyde group thermal decomposition and cyclohexyl ring fragmentation

The compound would be expected to exhibit moderate thermal stability under normal storage conditions due to the stabilizing influence of the aromatic ring system. However, the aldehyde functional group represents a potential site of thermal decomposition at elevated temperatures [20].

Kinetic Stability Profile

Several factors influence the kinetic stability of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde:

Oxidative Stability: The aldehyde group is susceptible to air oxidation, potentially forming the corresponding carboxylic acid under ambient conditions [21]. The hydroxymethyl group may also undergo oxidation to form aldehyde or carboxylic acid derivatives.

Photochemical Stability: Aromatic aldehydes are generally photosensitive, with the compound expected to undergo photochemical decomposition upon exposure to ultraviolet radiation [22]. Storage in dark conditions would be recommended to maintain stability.

Storage Stability: Under appropriate storage conditions (cool, dark, inert atmosphere), the compound would be expected to remain stable for extended periods. The absence of readily leaving groups or highly strained ring systems suggests good long-term stability under proper storage conditions.

Decomposition Products: Thermal decomposition would likely yield benzene derivatives, cyclohexane fragments, carbon monoxide, and various oxidation products. The specific decomposition pathway would depend on temperature, atmosphere, and presence of catalysts [23].

Stability FactorAssessmentRecommendation
Thermal StabilityModerate (stable to ~200°C)Avoid high temperature exposure
Oxidative StabilitySusceptible to air oxidationStore under inert atmosphere
Photochemical StabilityModerate photosensitivityStore in dark conditions
Hydrolytic StabilityGenerally stableNormal humidity acceptable
Long-term StorageGood under proper conditionsCool, dark, inert storage recommended

XLogP3

2.9

Dates

Last modified: 08-16-2023

Explore Compound Types